6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid is a chemical compound with the molecular formula C18H34O4S2 and a molecular weight of 378.59 g/mol . This compound is characterized by the presence of two thioether linkages and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid typically involves the reaction of hexanoic acid derivatives with thiol compounds. One common method includes the use of hexylthiol and carboxypentylthiol under controlled conditions to form the desired thioether linkages . The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Catalysts: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted thioethers
Wissenschaftliche Forschungsanwendungen
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thioether linkages can participate in redox reactions and nucleophilic substitutions . These interactions enable the compound to modulate various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A simpler carboxylic acid without thioether linkages.
Thiohexanoic acid: Contains a single thioether linkage.
Dicarboxylic acids: Compounds with two carboxylic acid groups but no thioether linkages.
Uniqueness
This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial purposes .
Eigenschaften
94376-69-9 | |
Molekularformel |
C18H34O4S2 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
6-[6-(5-carboxypentylsulfanyl)hexylsulfanyl]hexanoic acid |
InChI |
InChI=1S/C18H34O4S2/c19-17(20)11-5-3-9-15-23-13-7-1-2-8-14-24-16-10-4-6-12-18(21)22/h1-16H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
WFNXCJRHXVUTII-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCSCCCCCC(=O)O)CCSCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.